4,4-dimethylcyclohexyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylcyclohexyl carbonochloridate is an organic compound with the molecular formula C9H15ClO2. It is a versatile chemical used in various scientific research areas due to its unique properties. This compound is known for its reactivity and is often utilized in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethylcyclohexyl carbonochloridate typically involves the reaction of 4,4-dimethylcyclohexanol with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic and reactive gas. The general reaction scheme is as follows:
4,4-dimethylcyclohexanol+Phosgene→4,4-dimethylcyclohexyl carbonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene. The process is designed to maximize yield and minimize the release of toxic by-products. Safety measures, such as proper ventilation and the use of protective equipment, are crucial during the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylcyclohexyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4-dimethylcyclohexanol and hydrochloric acid.
Reduction: It can be reduced to 4,4-dimethylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products Formed
Carbamates: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Thiocarbonates: Formed from reactions with thiols
4,4-Dimethylcyclohexanol: Formed from hydrolysis or reduction reactions
Scientific Research Applications
4,4-Dimethylcyclohexyl carbonochloridate finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates, esters, and thiocarbonates.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through the formation of stable carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers, where its reactivity is harnessed to create complex molecular structures.
Mechanism of Action
The mechanism of action of 4,4-dimethylcyclohexyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group (–COCl) is highly electrophilic, making it susceptible to nucleophilic attack. The general mechanism can be described as follows:
Nucleophilic Attack: A nucleophile attacks the carbonyl carbon of the carbonochloridate group.
Formation of Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a tetrahedral intermediate.
Release of Chloride Ion: The intermediate collapses, releasing a chloride ion and forming the final product (carbamate, ester, or thiocarbonate).
Comparison with Similar Compounds
4,4-Dimethylcyclohexyl carbonochloridate can be compared with other similar compounds, such as:
Ethyl chloroformate: Similar in reactivity but differs in the alkyl group attached to the carbonochloridate.
4-Nitrophenyl chloroformate: Contains a nitrophenyl group, making it more reactive due to the electron-withdrawing nature of the nitro group.
Isobutyl chloroformate: Similar in structure but with an isobutyl group instead of the cyclohexyl group.
Uniqueness
The uniqueness of this compound lies in its cyclohexyl ring structure, which imparts steric hindrance and influences its reactivity. This makes it particularly useful in applications where controlled reactivity is desired.
Similar Compounds
- Ethyl chloroformate
- 4-Nitrophenyl chloroformate
- Isobutyl chloroformate
Properties
CAS No. |
1374578-80-9 |
---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.